Cas no 1099597-61-1 (2-Chloro-6-fluoro-3-methylbenzotrifluoride)

2-Chloro-6-fluoro-3-methylbenzotrifluoride is a fluorinated aromatic compound characterized by its trifluoromethyl, chloro, fluoro, and methyl substituents on a benzene ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of multiple halogen groups enhances reactivity in cross-coupling reactions, while the trifluoromethyl group improves metabolic stability and lipophilicity in bioactive molecules. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications in complex molecular frameworks. The compound is typically handled under controlled conditions due to its halogenated nature, ensuring compatibility with a range of synthetic methodologies.
2-Chloro-6-fluoro-3-methylbenzotrifluoride structure
1099597-61-1 structure
商品名:2-Chloro-6-fluoro-3-methylbenzotrifluoride
CAS番号:1099597-61-1
MF:C21H27N3OS2
メガワット:401.589
CID:2625597
PubChem ID:45790589

2-Chloro-6-fluoro-3-methylbenzotrifluoride 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-fluoro-3-methylbenzotrifluoride
    • DTXSID201215826
    • AKOS005255887
    • MFCD11226652
    • STL557439
    • 1099597-61-1
    • 3-chloro-1-fluoro-4-methyl-2-(trifluoromethyl)benzene
    • 2-Chloro-6-fluoro-3-methylbenzotrifluoride hydrochloride
    • 2-Chloro-4-Fluoro-1-methyl-3-(trifluoromethyl)benzene
    • 2-Chloro-3-methyl-6-fluorobenzotrifluoride
    • BBL103629
    • MDL: MFCD11226652
    • インチ: InChI=1S/C8H5ClF4/c1-4-2-3-5(10)6(7(4)9)8(11,12)13/h2-3H,1H3
    • InChIKey: QWMZFRYKDGGQAS-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=C(C=C1)F)C(F)(F)F)Cl

計算された属性

  • せいみつぶんしりょう: 212.0015905Da
  • どういたいしつりょう: 212.0015905Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-Chloro-6-fluoro-3-methylbenzotrifluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C989548-10mg
2-Chloro-6-fluoro-3-methylbenzotrifluoride
1099597-61-1
10mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1801159-1g
2-Chloro-4-Fluoro-1-methyl-3-(trifluoromethyl)benzene
1099597-61-1 95%
1g
¥5154.00 2024-08-09
TRC
C989548-50mg
2-Chloro-6-fluoro-3-methylbenzotrifluoride
1099597-61-1
50mg
$ 95.00 2022-06-06
TRC
C989548-100mg
2-Chloro-6-fluoro-3-methylbenzotrifluoride
1099597-61-1
100mg
$ 135.00 2022-06-06

2-Chloro-6-fluoro-3-methylbenzotrifluoride 関連文献

2-Chloro-6-fluoro-3-methylbenzotrifluorideに関する追加情報

Introduction to 2-Chloro-6-fluoro-3-methylbenzotrifluoride (CAS No. 1099597-61-1)

2-Chloro-6-fluoro-3-methylbenzotrifluoride, identified by its Chemical Abstracts Service (CAS) number 1099597-61-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This trifluorinated benzene derivative exhibits a unique structural configuration, featuring both chloro and fluoro substituents, which contribute to its distinct chemical properties and potential applications in drug development.

The molecular structure of 2-Chloro-6-fluoro-3-methylbenzotrifluoride consists of a benzene ring substituted with a methyl group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This arrangement imparts a high degree of electronic richness and lipophilicity, making it an attractive scaffold for designing novel bioactive molecules. The presence of multiple fluorine atoms enhances the compound's metabolic stability and binding affinity to biological targets, which are critical factors in pharmaceutical design.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their favorable pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the pharmacological activity of molecules by influencing their electronic distribution, lipophilicity, and metabolic resistance. 2-Chloro-6-fluoro-3-methylbenzotrifluoride exemplifies this trend, as its structural features align well with the principles of modern drug discovery.

One of the most compelling aspects of 2-Chloro-6-fluoro-3-methylbenzotrifluoride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites—such as the chloro and methyl groups—to introduce additional functional moieties through cross-coupling reactions, nucleophilic substitutions, or other organic transformations. These modifications have led to the development of novel compounds with enhanced therapeutic potential.

Recent advancements in computational chemistry have further highlighted the significance of 2-Chloro-6-fluoro-3-methylbenzotrifluoride. Molecular modeling studies have revealed that its trifluoromethyl group can effectively engage with hydrophobic pockets in protein targets, thereby improving binding affinity. Additionally, the electron-withdrawing nature of the fluoro and chloro substituents can fine-tune the compound's interaction with biological receptors, making it an invaluable tool for structure-based drug design.

The pharmaceutical industry has been particularly interested in exploring 2-Chloro-6-fluoro-3-methylbenzotrifluoride for its potential applications in oncology and anti-inflammatory therapies. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against key enzymes involved in cancer progression and inflammation. The trifluoromethyl group, in particular, has been shown to enhance the bioavailability and duration of action of drug candidates, which are crucial factors for therapeutic efficacy.

Another area where 2-Chloro-6-fluoro-3-methylbenzotrifluoride shows promise is in the development of agrochemicals. Fluorinated aromatic compounds are known for their stability under environmental conditions and their ability to interact with biological targets in plants. Researchers are investigating how modifications to the core structure of 2-Chloro-6-fluoro-3-methylbenzotrifluoride can lead to novel herbicides or pesticides with improved performance characteristics.

The synthesis of 2-Chloro-6-fluoro-3-methylbenzotrifluoride itself presents an interesting challenge due to the complexity of introducing multiple fluorine atoms into an aromatic ring while maintaining regioselectivity. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodology have made it possible to produce this compound more efficiently, paving the way for broader applications.

In conclusion, 2-Chloro-6-fluoro-3-methylbenzotrifluoride (CAS No. 1099597-61-1) is a versatile and highly functional compound with significant potential across multiple domains of chemical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery, agrochemical development, and material science. As our understanding of fluorinated compounds continues to grow, so too will the applications and importance of this remarkable molecule.

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